molecular formula C21H23N3O2S B2608687 2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE CAS No. 1797699-72-9

2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE

Cat. No.: B2608687
CAS No.: 1797699-72-9
M. Wt: 381.49
InChI Key: LXTNYMYXHIGTML-UHFFFAOYSA-N
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Description

2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound that features a benzothiazole core, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-ethyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-20-23-18-9-4-14(12-19(18)27-20)21(25)22-15-5-7-16(8-6-15)24-11-10-17(13-24)26-2/h4-9,12,17H,3,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTNYMYXHIGTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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